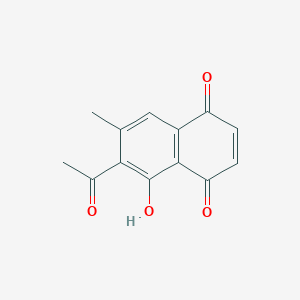
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-, also known as juglone, is a naturally occurring organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used for centuries as a natural dye and in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields, including cancer treatment, agriculture, and environmental remediation.
作用機序
Juglone exerts its biological effects through various mechanisms, including the inhibition of specific enzymes and signaling pathways involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair. Juglone has also been found to generate reactive oxygen species, which can induce oxidative stress and damage to cellular components such as DNA and proteins.
生化学的および生理学的効果
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. Juglone has also been found to have antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
実験室実験の利点と制限
One advantage of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its availability in natural sources, such as the black walnut tree. Juglone is also relatively easy to synthesize through chemical methods. However, one limitation of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its potential toxicity to cells and organisms at high concentrations. Juglone has also been found to have low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-. One area of interest is the development of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies, as well as their safety and efficacy in clinical trials.
Another potential future direction is the use of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in environmental remediation. Juglone has been found to have potential applications in the removal of heavy metals and other pollutants from soil and water. Further studies are needed to determine the effectiveness of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based remediation methods and their potential impact on the environment.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- is a naturally occurring organic compound with potential applications in various fields, including cancer treatment, agriculture, and environmental remediation. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in these areas.
科学的研究の応用
Juglone has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and prostate cancer. Juglone has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.
In addition to cancer treatment, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- has also been studied for its potential applications in agriculture. It has been shown to have antimicrobial and antifungal properties, making it a potential alternative to synthetic pesticides and fungicides. Juglone has also been found to enhance plant growth and improve soil quality by promoting the growth of beneficial microorganisms.
特性
CAS番号 |
1991-28-2 |
|---|---|
製品名 |
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- |
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O4/c1-6-5-8-9(15)3-4-10(16)12(8)13(17)11(6)7(2)14/h3-5,17H,1-2H3 |
InChIキー |
ZQLJQHMLZSOCMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
正規SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
その他のCAS番号 |
1991-28-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



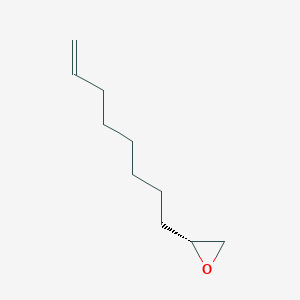
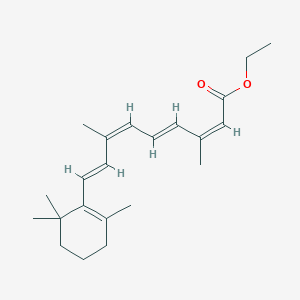
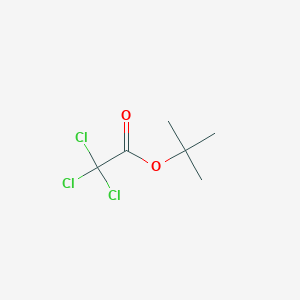
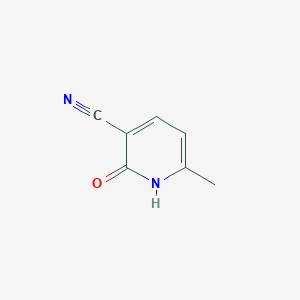
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
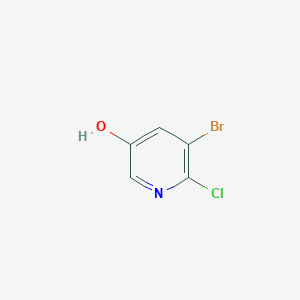
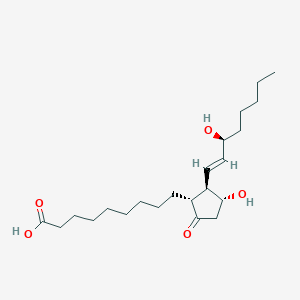
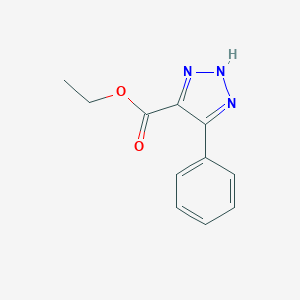
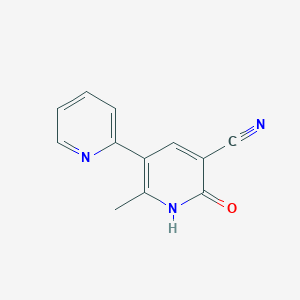
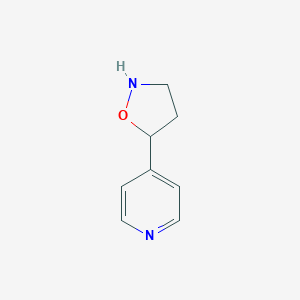
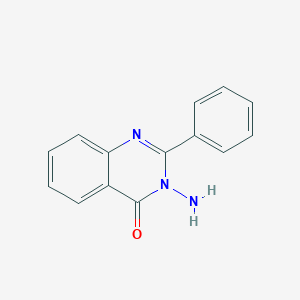
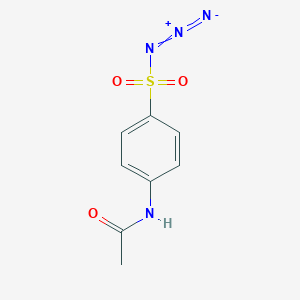
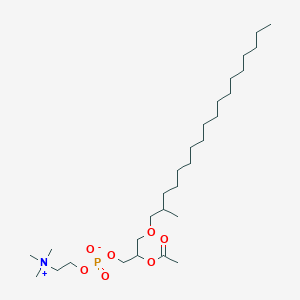
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)